molecular formula C20H24N2O5 B2876005 N-(4-methoxybenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide CAS No. 1706224-70-5

N-(4-methoxybenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2876005
CAS No.: 1706224-70-5
M. Wt: 372.421
InChI Key: YEWFTFINHOCFCY-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide (CAS 1706224-70-5) is a synthetic organic compound with a molecular formula of C20H24N2O5 and a molecular weight of 372.4 g/mol . This chemical features a hybrid structure incorporating both a piperidine carboxamide and a 6-methyl-2-oxo-2H-pyran moiety, connected via an ether linkage. The presence of the pyran ring, a six-membered oxygen-containing heterocycle, is of significant interest in medicinal chemistry. Pyran-based scaffolds are continuously investigated for their diverse pharmacological potential and are found in a vast array of bioactive compounds and natural products . Research into pyran derivatives has highlighted their relevance in several therapeutic areas. Notably, pyran-based structures are being explored for the treatment of neurodegenerative conditions, such as Alzheimer's disease, where they may target multiple pathogenic pathways . Furthermore, certain pyran derivatives have demonstrated potential in oncology research, showing activities that include the disruption of cancer cell processes . This compound is provided as a high-purity chemical tool for research and development applications. It is intended for use in vitro studies to investigate structure-activity relationships (SAR), mechanism of action, and for screening against novel biological targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-14-11-18(12-19(23)26-14)27-17-7-9-22(10-8-17)20(24)21-13-15-3-5-16(25-2)6-4-15/h3-6,11-12,17H,7-10,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWFTFINHOCFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxybenzyl Group: This step involves the alkylation of the piperidine ring with 4-methoxybenzyl chloride under basic conditions.

    Attachment of the Pyranone Moiety: The pyranone group is introduced via an esterification reaction between the piperidine derivative and 6-methyl-2-oxo-2H-pyran-4-carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyranone moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxybenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving piperidine derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. The piperidine ring may interact with receptors or enzymes, modulating their activity. The methoxybenzyl group and pyranone moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Piperidine Carboxamide Derivatives

Compound Name Substituents on Piperidine Key Features Reference
Target Compound - N : 4-Methoxybenzyl
- C4 : 6-Methyl-2-oxo-2H-pyran-4-yloxy
Balanced lipophilicity (logP ~3.5 estimated) and moderate molecular weight (~425 g/mol). -
PF3845 () - N : Pyridin-3-yl
- C4 : 3-[5-(Trifluoromethyl)pyridin-2-yloxy]benzyl
Trifluoromethyl enhances metabolic stability; pyridinyl groups improve solubility. Molecular weight: ~463 g/mol .
Compound 21 () - N : 4-Iodophenyl
- C4 : 5-Methyl-2-oxo-benzodiazol-1-yl
Iodine increases molecular weight (~480 g/mol) and may facilitate halogen bonding. Benzodiazol-2-one introduces planar rigidity .
Compound 35 () - N : 6-Methoxy-5-methylpyridin-3-yl
- C4 : 4-Bromo-2-oxo-benzodiazol-1-yl
Bromine adds steric bulk and potential for halogen interactions. Pyridinyl group enhances solubility .
Compound 28 () - N : Pyridin-3-yl
- C4 : Benzo[b][1,4]oxazin-3(4H)-one
Oxazinone ring provides hydrogen-bonding sites. Lower molecular weight (~410 g/mol) improves bioavailability .

Key Observations

  • Lipophilicity : The target compound’s 4-methoxybenzyl group confers moderate lipophilicity, comparable to PF3845’s trifluoromethylpyridinyl group but higher than pyridin-3-yl derivatives (e.g., compound 28).
  • Heterocyclic Moieties: The pyran-4-yloxy group in the target compound is less planar than benzodiazol-2-one (compounds 21, 35) or oxazinone (compound 28), possibly favoring flexible binding modes.

Physicochemical and Pharmacokinetic Insights

  • Solubility : Pyridinyl and methoxy groups (e.g., target compound, PF3845) enhance aqueous solubility compared to halogenated derivatives.
  • Metabolic Stability : The 4-methoxybenzyl group may undergo O-demethylation, whereas trifluoromethyl (PF3845) and halogenated (compound 35) groups resist metabolic degradation .
  • Bioactivity : While direct data for the target compound is unavailable, analogs like PF3845 and compound 21 show activity as kinase or GPCR inhibitors, suggesting the target may share similar target profiles .

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